Flumioxazin

Catalog No.
S528139
CAS No.
103361-09-7
M.F
C19H15FN2O4
M. Wt
354.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flumioxazin

CAS Number

103361-09-7

Product Name

Flumioxazin

IUPAC Name

2-(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione

Molecular Formula

C19H15FN2O4

Molecular Weight

354.3 g/mol

InChI

InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,8-9H,3-7,10H2

InChI Key

FOUWCSDKDDHKQP-UHFFFAOYSA-N

SMILES

C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F

Solubility

Soluble in common organic solvents
In water, 1.79 mg/l @ 25 °C
1.79 mg/L @ 25 °C (exp)

Synonyms

7-fluoro-6-((3,4,5,6-tetrahydro)phthalimido)-4-(2-propynyl)-1,4-benzoxazin-3(2 H)-one, flumioxazin, S 53482, S-53482

Canonical SMILES

C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F

Description

The exact mass of the compound Flumioxazin is 354.1016 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.05e-06 msoluble in common organic solventsin water, 1.79 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. It belongs to the ontological category of benzoxazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Control of Multiple Herbicide-Resistant Waterhemp in Soybean

Persistence, Mobility, and Leaching Risk in Chinese Soils

Control of Glyphosate-Resistant Waterhemp in Soybean

Effects on Soybean Canopy Formation and Soil-Borne Pathogen Presence

Control of Annual Broad-Leaved and Dicotyledonous Weeds

Control of Multiple Herbicide–Resistant Waterhemp

    Application Summary: Flumioxazin and pyroxasulfone are used to control multiple herbicide–resistant waterhemp in soybean.

Flumioxazin is a broad-spectrum herbicide primarily used for controlling a variety of grass and broadleaf weeds. Its chemical structure is defined as 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione. This compound operates through a unique mechanism that involves the inhibition of protoporphyrinogen oxidase, an enzyme critical in the biosynthesis of chlorophyll and heme in plants. As a result, treated plants exhibit rapid chlorosis and necrosis due to disrupted chlorophyll production .

, particularly hydrolysis and photodegradation. Hydrolysis rates are influenced by pH levels; for instance, at pH 5, the half-life is approximately 4.1 days, while at pH 9, it decreases to about 17.5 minutes . The primary degradation products include 6-amino-7-fluoro-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one (APF) and 3,4,5,6-tetrahydrophthalic acid (THPA), which can leach into soil and water systems .

In addition to hydrolysis, flumioxazin is susceptible to photodegradation when exposed to sunlight. Studies indicate that its degradation in aqueous solutions can occur with a half-life of around 20.9 hours under specific conditions .

Flumioxazin exhibits significant biological activity as an herbicide due to its targeted inhibition of protoporphyrinogen oxidase. This inhibition leads to the accumulation of toxic porphyrins in plants, resulting in cellular damage and death. Its toxicity profile shows that flumioxazin is moderately toxic to aquatic organisms such as fish and invertebrates but has low toxicity to birds and mammals . The compound's rapid degradation in aquatic environments reduces its potential for bioaccumulation.

The synthesis of flumioxazin typically involves several steps starting from m-fluorophenol. Key synthetic steps include:

  • Fluorine Hydrolysis: Introduction of fluorine into the aromatic ring.
  • Nitration: Addition of nitro groups to facilitate cyclization.
  • Cyclization: Formation of the benzoxazine ring.
  • Propynylation: Introduction of the propynyl group.
  • Final Cyclization: Formation of the isoindole structure.

These steps are designed to construct the complex molecular framework required for flumioxazin's herbicidal activity .

Flumioxazin is utilized in various agricultural settings for weed control due to its effectiveness against both annual and perennial species. It is available in formulations such as granular products (e.g., Clipper™) specifically designed for submerged plant control in aquatic environments . Additionally, it has been conditionally registered for use in managing roadside vegetation and other non-crop areas.

Research on flumioxazin's interactions with biological systems indicates that it can affect both target organisms (weeds) and non-target species (aquatic life). Studies show that while flumioxazin poses risks to certain aquatic organisms at specific concentrations (e.g., EC50 values indicating toxicity), it has minimal effects on terrestrial vertebrates . Furthermore, chronic exposure studies have indicated potential developmental toxicity in mammals under certain conditions .

Several compounds share structural or functional similarities with flumioxazin. These include:

  • Imazapyr: A broad-spectrum herbicide that inhibits amino acid synthesis.
  • Glyphosate: A systemic herbicide that disrupts the shikimic acid pathway.
  • Trifluralin: A pre-emergent herbicide that inhibits cell division.

Comparison Table

CompoundMechanism of ActionTarget OrganismsEnvironmental Impact
FlumioxazinInhibits protoporphyrinogen oxidaseBroadleaf weeds and grassesModerate toxicity to aquatic life
ImazapyrInhibits amino acid synthesisVarious weedsLow persistence
GlyphosateDisrupts shikimic acid pathwayAnnual weedsLow toxicity to mammals
TrifluralinInhibits cell divisionAnnual grassesModerate soil persistence

Flumioxazin's unique mode of action as a protoporphyrinogen oxidase inhibitor distinguishes it from these other herbicides, making it particularly effective against specific weed species while posing different environmental risks .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Light tan powdered solid
Yellow-brown powder
Yellow brown solid (technical); Light brown solid (end-use)

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Exact Mass

354.10158513 g/mol

Monoisotopic Mass

354.10158513 g/mol

Heavy Atom Count

26

Density

1.5136 g/ml @ 20 °C

LogP

2.55 (LogP)
log Kow = 2.55 @ 20 °C

Odor

Slight (end-use)

Appearance

Solid powder

Melting Point

201-204 °C
201 - 204 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L0PX7OGI22

GHS Hazard Statements

H360D: May damage the unborn child [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

Mode of action: Herbicide, absorbed by foliage & germinating seedlings. Acts, in the presence of light & oxygen, by inducing massive accumulation of porphyrins, & enhancing peroxidation of membrane lipids, which leads to irreversible damage of the membrane function & structure of susceptible plants.

Vapor Pressure

2.41X10-6 mm Hg @ 25 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

103361-09-7

Absorption Distribution and Excretion

/In rats after oral dose/ GI tract absorption >90% at 1 mg/kg & up to 50% at 100 mg/kg. At least 97% recovery in feces & urine 7 days after dosing. Highest levels of residues (36-49 ppb) in blood cells at low dose & 2800-3000 ppb at high dose (RBC levels > plasma). In addition to untransformed parent, 7 metabolites identified in urine & feces (38-46% for low dose & about 71% at high dose).
/Rat/ males dosed with suspension of 50 /Valor/ WDG formulation in water at 0.02, 0.20 or 1.0 mg/rat (0.002, 0.020 or 0.100 sq cm. At 0.02 mg/rat, absorption ranged from 0.48% at 0.5 hr to 5.46% at 24 hr. At 0.2 mg/rat, absorption ranged from 0.007% at 0.5 hr to 0.74% at 24 hr. At 1.0 mg/rat, absorption ranged from 0.004% at 0.5 hr to 10.47% at 24 hr. Females dosed with 200 or 800 mg/kg b.w. Dermal absorption for 200 & 800 mg/kg was 3.9 & 8.0% by 48 hr after initiation of treatment for 6 hr. Blood levels at 6-24 hr after dermal dosing with 200 mg/kg were similar to those obtained at 2-6 hr after oral dosing with 1 mg/kg. Blood levels at 6-24 hr after dermal dosing with 800 mg/kg were similar to those obtained at 2-6 hr after oral dosing with 30 mg/kg.

Wikipedia

Flumioxazin

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticides (parent, predecessor)

General Manufacturing Information

Registered for use on soybeans and peanuts. ... One application is allowed per season.

Stability Shelf Life

Stable under normal storage conditions.

Dates

Modify: 2023-08-15
1: Takaku T, Nagahori H, Sogame Y. Metabolism and physiologically based pharmacokinetic modeling of flumioxazin in pregnant animals. Toxicol Appl Pharmacol. 2014 Jun 15;277(3):242-9. doi: 10.1016/j.taap.2014.03.022. Epub 2014 Apr 6. PubMed PMID: 24717917.
2: Lu L, Yang L, Cai H, Zhang L, Lin Z, Guo L, Qiu B, Chen G. Determination of flumioxazin residue in food samples through a sensitive fluorescent sensor based on click chemistry. Food Chem. 2014 Nov 1;162:242-6. doi: 10.1016/j.foodchem.2014.04.061. Epub 2014 Apr 24. PubMed PMID: 24874382.
3: Park H, Kim J, Kwon E, Kim TH. Crystal structure of flumioxazin. Acta Crystallogr E Crystallogr Commun. 2015 Sep 17;71(Pt 10):o768. doi: 10.1107/S2056989015017223. eCollection 2015 Oct 1. PubMed PMID: 26594468; PubMed Central PMCID: PMC4647385.
4: Shibata A, Kodaka R, Fujisawa T, Katagi T. Degradation of flumioxazin in illuminated water-sediment systems. J Agric Food Chem. 2011 Oct 26;59(20):11186-95. doi: 10.1021/jf202542v. Epub 2011 Sep 29. PubMed PMID: 21919467.
5: Xie L, Zheng H, Ye W, Qiu S, Lin Z, Guo L, Qiu B, Chen G. Novel colorimetric molecular switch based on copper(I)-catalyzed azide-alkyne cycloaddition reaction and its application for flumioxazin detection. Analyst. 2013 Jan 21;138(2):688-92. doi: 10.1039/c2an36023c. PubMed PMID: 23188065.
6: Lu ZB, Wang Y, Yu P, Liu YL, Xu W. [Study on the residual dynamics of flumioxazin in soybean and soil]. Se Pu. 2000 Mar;18(2):145-7. Chinese. PubMed PMID: 12541592.
7: Ferrell JA, Vencill WK. Gas chromatographic/mass spectrometric determination of flumioxazin extracted from soil and water. J AOAC Int. 2004 Jan-Feb;87(1):56-9. PubMed PMID: 15084087.
8: Ferrell JA, Vencill WK. Flumioxazin soil persistence and mineralization in laboratory experiments. J Agric Food Chem. 2003 Jul 30;51(16):4719-21. PubMed PMID: 14705902.
9: Saladin G, Clément C, Magné C. Stress effects of flumioxazin herbicide on grapevine ( Vitis vinifera L.) grown in vitro. Plant Cell Rep. 2003 Aug;21(12):1221-7. Epub 2003 Jun 18. PubMed PMID: 12819925.
10: Alister C, Rojas S, Gómez P, Kogan M. Dissipation and movement of flumioxazin in soil at four field sites in Chile. Pest Manag Sci. 2008 May;64(5):579-83. doi: 10.1002/ps.1533. PubMed PMID: 18200616.
11: Ferrell JA, Vencill WK, Xia K, Grey TL. Sorption and desorption of flumioxazin to soil, clay minerals and ion-exchange resin. Pest Manag Sci. 2005 Jan;61(1):40-6. PubMed PMID: 15593072.
12: Bigot A, Fontaine F, Clément C, Vaillant-Gaveau N. Effect of the herbicide flumioxazin on photosynthetic performance of grapevine (Vitis vinifera L.). Chemosphere. 2007 Apr;67(6):1243-51. Epub 2006 Dec 20. PubMed PMID: 17184818.
13: Castro AJ, Saladin G, Bézier A, Mazeyrat-Gourbeyre F, Baillieul F, Clément C. The herbicide flumioxazin stimulates pathogenesis-related gene expression and enzyme activities in Vitis vinifera. Physiol Plant. 2008 Nov;134(3):453-63. doi: 10.1111/j.1399-3054.2008.01151.x. Epub 2008 Jul 31. PubMed PMID: 18636988.
14: Saladin G, Magné C, Clément C. Impact of flumioxazin herbicide on growth and carbohydrate physiology in Vitis vinifera L. Plant Cell Rep. 2003 Apr;21(8):821-7. Epub 2003 Mar 6. PubMed PMID: 12789529.
15: Kwon JW, Armbrust KL, Grey TL. Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. Pest Manag Sci. 2004 Sep;60(9):939-43. PubMed PMID: 15382510.
16: Geoffroy L, Frankart C, Eullaffroy P. Comparison of different physiological parameter responses in Lemna minor and Scenedesmus obliquus exposed to herbicide flumioxazin. Environ Pollut. 2004 Sep;131(2):233-41. PubMed PMID: 15234090.
17: Lin L, Ye G, Xie L, Lan F, Wu W, Jin B. [Determination of flumioxazin residue in foods using gas chromatography-mass spectrometry]. Se Pu. 2008 May;26(3):318-21. Chinese. PubMed PMID: 18724667.
18: Saladin G, Magné C, Clément C. Effects of flumioxazin herbicide on carbon nutrition of Vitis vinifera L. J Agric Food Chem. 2003 Jul 2;51(14):4017-22. PubMed PMID: 12822940.
19: Kawamura S, Kato T, Fantel AG. Close link between protoporphyrin IX accumulation and developmental toxicity induced by N-phenylimide herbicides in rats. Birth Defects Res B Dev Reprod Toxicol. 2014 Dec;101(6):429-37. doi: 10.1002/bdrb.21133. Epub 2014 Dec 4. PubMed PMID: 25475126.
20: Saladin G, Magné C, Clément C. Stress reactions in Vitis vinifera L. following soil application of the herbicide flumioxazin. Chemosphere. 2003 Oct;53(3):199-206. PubMed PMID: 12919779.

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